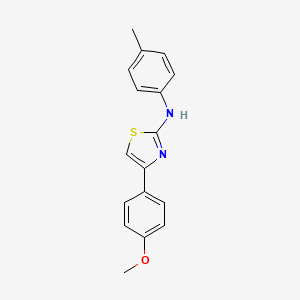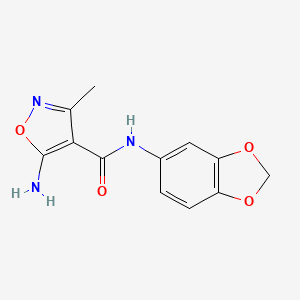![molecular formula C14H14N6O3 B11492223 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11492223.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide: is a complex organic compound that features both benzimidazole and pyrazole moieties. Benzimidazole is a heterocyclic aromatic organic compound, while pyrazole is a five-membered ring structure containing two nitrogen atoms. The combination of these two structures in a single molecule can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps:
-
Formation of Benzimidazole Moiety:
-
Formation of Pyrazole Moiety:
-
Coupling of Benzimidazole and Pyrazole Moieties:
- The final step involves coupling the benzimidazole and pyrazole moieties through an acetamide linkage. This can be achieved by reacting the benzimidazole derivative with an appropriate acylating agent, followed by the introduction of the pyrazole moiety .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Reduction of Nitro Group: Amino derivative of the compound.
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine:
Antimicrobial Activity: The benzimidazole moiety is known for its antimicrobial properties, which can be enhanced by the presence of the pyrazole ring.
Anticancer Activity: Potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation.
Industry:
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Agrochemicals: Potential use in the development of new agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with biological macromolecules such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its structure and function . The nitro group in the pyrazole ring can undergo reduction to form reactive intermediates that can further interact with cellular components . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole.
Pyrazole Derivatives: Compounds like celecoxib and fipronil.
Uniqueness:
- The combination of benzimidazole and pyrazole moieties in a single molecule provides unique chemical and biological properties that are not observed in compounds containing only one of these moieties .
- The presence of the nitro group in the pyrazole ring adds to the compound’s reactivity and potential for further chemical modifications .
Properties
Molecular Formula |
C14H14N6O3 |
|---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H14N6O3/c21-14(9-19-8-10(7-16-19)20(22)23)15-6-5-13-17-11-3-1-2-4-12(11)18-13/h1-4,7-8H,5-6,9H2,(H,15,21)(H,17,18) |
InChI Key |
KNZSEPOIFBQUHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=C(C=N3)[N+](=O)[O-] |
solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(azepan-1-yl)-3-benzyl-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11492142.png)
![1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate](/img/structure/B11492145.png)
![propan-2-yl 6-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}carbamoyl)cyclohex-3-ene-1-carboxylate](/img/structure/B11492151.png)
![ethyl 1-{[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylate](/img/structure/B11492152.png)
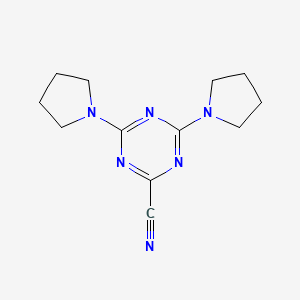
![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo-](/img/structure/B11492158.png)
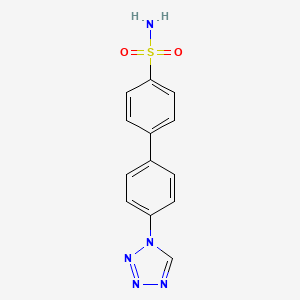
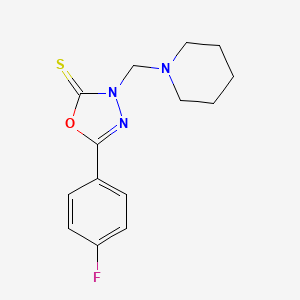
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11492211.png)
![1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole](/img/structure/B11492218.png)
![4-(2-chlorophenyl)-5-(4-ethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11492229.png)
![1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11492237.png)
